6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxy-Methylphenyl Group: This step can be achieved through a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-Cyclopropyl-N-(2-hydroxy-5-methylphenyl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study cellular processes and pathways.
Industrial Applications: Its unique structural properties can be utilized in the design of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-(5-methylphenyl)pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-(2-methoxy-5-chlorophenyl)pyrimidine-4-carboxamide
Uniqueness
6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural rigidity and potential for specific interactions with molecular targets.
Properties
IUPAC Name |
6-cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-6-15(21-2)13(7-10)19-16(20)14-8-12(11-4-5-11)17-9-18-14/h3,6-9,11H,4-5H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASOIOSGUTILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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